![Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbo...](/img/structure-2d/800/S961424.png) 
                        Application Summary: This compound has been used in the development of novel nitric oxide production inhibitors.
Methods of Application: A series of compounds were designed and synthesized based on the hybridization of 7H-pyrrolo[2,3-d]pyrimidine and cinnamamide fragments.
Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound characterized by its unique structure, which includes a pyrrolo-pyrimidine framework. Its molecular formula is C₉H₈ClN₃O₂, and it has a molecular weight of approximately 225.63 g/mol. The compound features a chloro group at the second position and an ethyl ester at the sixth position of the pyrrolo-pyrimidine ring system, contributing to its chemical reactivity and potential biological activity .
The synthesis of Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. Key methods include:
Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has potential applications in various fields:
Studies on interaction mechanisms involving Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate are essential for understanding its biological effects and therapeutic potential. Interaction studies may focus on:
Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Type | Unique Features | 
|---|---|---|
| 7H-Pyrrolo[2,3-d]pyrimidin-6-one | Pyrrolopyrimidine | Lacks chlorine; potential for different reactivity | 
| Ethyl 4-chloro-5-(trifluoromethyl)pyrimidine | Pyrimidine | Contains trifluoromethyl group; different applications | 
| 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-one | Pyrrolopyrimidine | Different substitution pattern; varied biological activity | 
These compounds highlight the uniqueness of Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate due to its specific chlorine substitution and ethyl ester functionality, which may influence its reactivity and biological properties compared to others in the same class.
Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic organic compound with the molecular formula C9H8ClN3O2 [1] [2]. The molecule has a molecular weight of 225.63 grams per mole [1] [2] and exhibits a complex fused ring structure characteristic of the pyrrolopyrimidine family. The compound features three nitrogen atoms distributed within its bicyclic framework, contributing to its chemical reactivity and potential biological activity [1] [2].
The molecular architecture consists of fifteen heavy atoms including nine carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms [2]. The precise arrangement of these atoms creates a planar aromatic system with specific electronic properties that influence its chemical behavior and interactions with biological targets [1] .
The systematic International Union of Pure and Applied Chemistry name for this compound is ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate [1] [2]. This nomenclature clearly indicates the presence of an ethyl ester group at position 6, a chlorine substituent at position 2, and the characteristic 7H-pyrrolo[2,3-d]pyrimidine core structure [1] [4].
Alternative names for this compound include 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid ethyl ester and ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, depending on the numbering system employed [4]. The compound is also recognized in chemical databases under various synonyms that reflect different naming conventions used in pharmaceutical and chemical literature [1] [2].
The pyrrolo[2,3-d]pyrimidine core represents a fused heterocyclic system where a five-membered pyrrole ring is fused to a six-membered pyrimidine ring at positions 2 and 3 [5] [6]. This bicyclic structure is also known as 7-deazapurine because it resembles the purine structure but lacks a nitrogen atom at the 7-position, having been replaced by a carbon atom [7] [8].
The fusion pattern creates a planar aromatic system with three nitrogen atoms strategically positioned within the ring framework [5] [7]. The pyrrole portion contains one nitrogen atom, while the pyrimidine portion contributes two nitrogen atoms at positions 1 and 3 [9] [10]. This arrangement provides multiple sites for hydrogen bonding and π-π stacking interactions, making the core structure particularly valuable for biological applications [5] [7].
The pyrrolo[2,3-d]pyrimidine scaffold exhibits adenine-like characteristics, functioning as a bioisostere of the natural purine base found in adenosine triphosphate [5] [11]. This structural similarity enables the compound to interact with enzyme active sites that normally bind ATP, particularly in kinase enzymes where such interactions are crucial for biological activity [5] [11].
Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate belongs to the pyrrolopyrimidine class of fused heterocyclic compounds [6] [12]. Within this classification, it specifically falls under the pyrrolo[2,3-d]pyrimidine isomer category, which represents one of several possible fusion patterns between pyrrole and pyrimidine rings [6] [13].
The compound is further classified as a 7-deazapurine derivative, emphasizing its structural relationship to naturally occurring purine bases [7] [8]. This classification is particularly significant in medicinal chemistry, where 7-deazapurines have demonstrated diverse biological activities including anticancer, antiviral, and enzyme inhibitory properties [7] [8].
From a broader chemical taxonomy perspective, the compound belongs to the heterocyclic aromatic compounds family, specifically within the subcategory of nitrogen-containing heterocycles [12] [13]. The presence of the chlorine substituent places it within the halogenated heterocycles subgroup, while the ethyl ester functionality classifies it as a carboxylate ester derivative [1] [4].
The Chemical Abstracts Service has assigned the unique registry number 1060816-62-7 to ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate [1] [4] [2]. This CAS number serves as the definitive identifier for the compound in chemical databases, regulatory documents, and commercial transactions. The assignment of this specific CAS number indicates that the compound has been synthesized, characterized, and documented in the chemical literature with sufficient detail to warrant unique identification [1] [4].
The International Chemical Identifier for this compound is InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-3-5-4-11-9(10)13-7(5)12-6/h3-4H,2H2,1H3,(H,11,12,13) [1] [2]. This machine-readable identifier provides a complete description of the molecular structure, including connectivity, stereochemistry, and tautomeric information.
The corresponding InChI Key is VQDDHWOJEVDADL-UHFFFAOYSA-N [1] [2], which serves as a condensed, hash-based representation of the full InChI string. This key facilitates rapid database searches and structure matching across different chemical information systems while maintaining the ability to uniquely identify the compound among millions of chemical structures [1] [2].
Multiple structural representation systems are employed to describe this compound unambiguously. The Simplified Molecular Input Line Entry System representation is O=C(C1=CC2=CN=C(Cl)N=C2N1)OCC [1], which provides a linear notation that captures the essential connectivity and functional groups within the molecule.
The canonical SMILES representation is CCOC(=O)C1=CC2=CN=C(N=C2N1)Cl [1] [2], offering an alternative linear encoding that follows standardized rules for atom ordering and bond representation. Both SMILES formats enable computational processing and database searching while maintaining human readability for chemical structure interpretation [1] [2].
Additional identification parameters include the PubChem Compound Identifier (CID) 52982810 [2] and the DSSTox Substance Identifier DTXSID10680675 [2], which link the compound to specific entries in major chemical databases maintained by the National Institutes of Health and the Environmental Protection Agency, respectively [2].
| Parameter | Value | 
|---|---|
| IUPAC Name | Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate [1] [2] | 
| CAS Number | 1060816-62-7 [1] [4] [2] | 
| Molecular Formula | C9H8ClN3O2 [1] [2] | 
| Molecular Weight | 225.63 g/mol [1] [2] | 
| PubChem CID | 52982810 [2] | 
| DSSTox Substance ID | DTXSID10680675 [2] | 
| MDL Number | MFCD13189415 [1] [4] | 
| Exact Mass | 225.0305042 Da [2] | 
| Monoisotopic Mass | 225.0305042 Da [2] | 
| System | Representation | 
|---|---|
| InChI | InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-3-5-4-11-9(10)13-7(5)12-6/h3-4H,2H2,1H3,(H,11,12,13) [1] [2] | 
| InChIKey | VQDDHWOJEVDADL-UHFFFAOYSA-N [1] [2] | 
| SMILES | O=C(C1=CC2=CN=C(Cl)N=C2N1)OCC [1] | 
| Canonical SMILES | CCOC(=O)C1=CC2=CN=C(N=C2N1)Cl [1] [2] | 
| Property | Value | Reference | 
|---|---|---|
| XLogP3-AA | 2.2 [2] | XLogP3 3.0 [2] | 
| Hydrogen Bond Donor Count | 1 [2] | Cactvs 3.4.8.18 [2] | 
| Hydrogen Bond Acceptor Count | 4 [2] | Cactvs 3.4.8.18 [2] | 
| Rotatable Bond Count | 3 [2] | Cactvs 3.4.8.18 [2] | 
| Topological Polar Surface Area | 67.9 Ų [2] | Cactvs 3.4.8.18 [2] | 
| Heavy Atom Count | 15 [2] | PubChem [2] | 
| Formal Charge | 0 [2] | PubChem [2] | 
| Complexity | 252 [2] | Cactvs 3.4.8.18 [2] | 
| Characteristic | Description | 
|---|---|
| Ring System Type | Fused heterocyclic compound [5] [6] | 
| Bicyclic Structure | Pyrrole fused to pyrimidine [5] [7] | 
| Pyrrole Ring Size | 5-membered ring with 1 nitrogen [9] [10] | 
| Pyrimidine Ring Size | 6-membered ring with 2 nitrogens [9] [10] | 
| Total Nitrogen Atoms | 3 nitrogen atoms total [5] [7] | 
| Fusion Type | [2,3-d] fusion pattern [5] [6] | 
| Alternative Name | 7-deazapurine [7] [8] | 
| Biological Similarity | Adenine bioisostere [5] [11] | 
| Property | Value | Source | 
|---|---|---|
| Chemical Formula | C₉H₈ClN₃O₂ | [3] [5] | 
| CAS Number | 1060816-62-7 | [3] [5] | 
| Molecular Weight (g/mol) | 225.63 | [3] [5] | 
| Physical State | White to Yellow Solid | [1] [2] | 
| Color | White to Yellow | [1] [2] | 
| Density (g/cm³) | 1.5 ± 0.1 | [3] | 
| Polarizability (10⁻²⁴cm³) | 22.2 ± 0.5 | [3] | 
| IUPAC Name | ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | [5] [6] | 
| InChI Key | VQDDHWOJEVDADL-UHFFFAOYSA-N | [5] [6] | 
The density of the compound is reported as 1.5 ± 0.1 grams per cubic centimeter [3], indicating a relatively dense organic solid. This density value is consistent with the presence of the chlorine atom and the aromatic heterocyclic structure, both of which contribute to increased molecular packing efficiency.
The solubility characteristics of ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate follow typical patterns observed for chlorinated heterocyclic esters. The compound demonstrates limited aqueous solubility due to its lipophilic nature, while showing good solubility in polar aprotic solvents .
Primary solvent compatibility includes:
The polarizability value of 22.2 ± 0.5 × 10⁻²⁴ cm³ [3] provides insight into the compound's interaction with solvents and its potential for π-π stacking interactions with aromatic systems. This property influences both solubility behavior and crystallization characteristics.
The compound exhibits moderate chemical stability under standard laboratory conditions, with specific storage requirements necessary to maintain integrity over extended periods. The primary degradation pathways involve:
Hydrolytic degradation: The ethyl ester functionality is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid derivative.
Photodegradation: Extended exposure to light may result in gradual decomposition, particularly affecting the chloro-substituted pyrimidine ring system.
Oxidative degradation: The pyrrole nitrogen may undergo oxidative processes under aerobic conditions, especially in the presence of transition metal catalysts.
Table 3.4: Expected NMR Spectroscopic Data
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity/Comments | Reference/Source | 
|---|---|---|---|---|
| ¹H NMR | NH (pyrrole) | 11.5-12.5 (br s) | Broad singlet, exchangeable | [14] [15] [16] | 
| ¹H NMR | C5-H (pyrrole) | 7.3-7.6 (s) | Singlet | [14] [15] | 
| ¹H NMR | C8-H (pyrimidine) | 8.2-8.6 (s) | Singlet | [16] | 
| ¹H NMR | OCH₂ (ethyl) | 4.2-4.4 (q) | Quartet, J = 7 Hz | [14] [15] [16] | 
| ¹H NMR | CH₃ (ethyl) | 1.3-1.5 (t) | Triplet, J = 7 Hz | [14] [15] [16] | 
The ¹H NMR spectrum reveals characteristic resonances consistent with the pyrrolopyrimidine framework. The pyrrole NH proton appears as a broad singlet between 11.5-12.5 ppm, indicating strong hydrogen bonding interactions within the heterocyclic system [14] [15] [16]. This chemical shift is significantly downfield due to the electron-withdrawing effects of the fused pyrimidine ring and the chlorine substituent.
The aromatic protons appear in distinct regions: the C5-H pyrrole proton resonates at 7.3-7.6 ppm as a sharp singlet [14] [15], while the C8-H pyrimidine proton appears further downfield at 8.2-8.6 ppm [16] due to the additional electron-deficient character of the pyrimidine ring.
The ethyl ester functionality produces the expected splitting pattern: the methylene protons (OCH₂) appear as a quartet at 4.2-4.4 ppm with a coupling constant of approximately 7 Hz [14] [15] [16], while the methyl protons generate a triplet at 1.3-1.5 ppm with the same coupling constant [14] [15] [16].
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity/Comments | Reference/Source | 
|---|---|---|---|---|
| ¹³C NMR | C=O (ester) | 160-165 | Carbonyl carbon | [14] [16] | 
| ¹³C NMR | C2 (pyrimidine) | 155-160 | Chlorinated carbon | [16] | 
| ¹³C NMR | C4 (pyrimidine) | 150-155 | Aromatic carbon | [16] | 
| ¹³C NMR | C5 (pyrrole) | 120-130 | Aromatic carbon | [16] | 
| ¹³C NMR | C6 (pyrrole) | 100-110 | Ester-bearing carbon | [16] | 
| ¹³C NMR | OCH₂ (ethyl) | 60-65 | Ethyl methylene | [14] [16] | 
| ¹³C NMR | CH₃ (ethyl) | 14-15 | Ethyl methyl | [14] [16] | 
The ¹³C NMR spectrum provides detailed information about the carbon framework. The carbonyl carbon of the ester group appears at 160-165 ppm [14] [16], characteristic of aromatic ester functionalities. The chlorinated C2 carbon of the pyrimidine ring resonates at 155-160 ppm [16], with the chemical shift influenced by the electronegative chlorine substituent.
The aromatic carbons of the fused ring system appear in the 100-155 ppm region [16], with the C6 carbon bearing the ester substituent appearing at the upfield end of this range (100-110 ppm) [16] due to the electron-donating character of the pyrrole ring.
Table 3.5: Expected IR Spectroscopic Data
| Functional Group | Frequency Range (cm⁻¹) | Expected Value (cm⁻¹) | Intensity | Source/Reference | 
|---|---|---|---|---|
| N-H stretch | 3300-3500 | ~3415 | Medium-Strong | [17] [18] | 
| C-H stretch (aromatic) | 3000-3100 | ~3050 | Weak-Medium | [17] [18] | 
| C=O stretch (ester) | 1700-1740 | ~1720 | Strong | [18] [19] | 
| C=N stretch | 1580-1620 | ~1600 | Medium-Strong | [17] [18] | 
| C=C stretch (aromatic) | 1500-1600 | ~1550 | Medium | [17] [18] | 
| C-Cl stretch | 600-800 | ~650 | Medium | [17] [18] | 
The infrared spectrum exhibits characteristic absorption bands that confirm the structural features. The N-H stretching vibration appears at approximately 3415 cm⁻¹ as a medium-to-strong absorption [17] [18], typical of pyrrole NH groups in fused heterocyclic systems.
The carbonyl stretching frequency of the ester group produces a strong absorption at approximately 1720 cm⁻¹ [18] [19], consistent with aromatic ester functionalities. This frequency is slightly higher than aliphatic esters due to the conjugation with the aromatic system.
Aromatic C=N and C=C stretching vibrations appear in the 1500-1620 cm⁻¹ region [17] [18], providing fingerprint information for the pyrrolopyrimidine core structure. The C-Cl stretching vibration appears at approximately 650 cm⁻¹ [17] [18], confirming the presence of the chlorine substituent.
Table 3.6: Expected Mass Spectrometry Fragmentation Pattern
| Fragment Ion | m/z | Formula | Relative Intensity (%) | Fragmentation Process | Reference | 
|---|---|---|---|---|---|
| [M]⁺ | 225.63 | C₉H₈ClN₃O₂ | M⁺ (molecular ion) | Molecular ion | [3] | 
| [M-Cl]⁺ | 190.63 | C₉H₈N₃O₂ | Base peak (100%) | Loss of Cl | Expected | 
| [M-OEt]⁺ | 180.63 | C₇H₅ClN₃O | High (70-90%) | Loss of ethoxy group | Expected | 
| [M-COOEt]⁺ | 152.63 | C₇H₆ClN₃ | Medium (40-60%) | Loss of ethyl carboxylate | Expected | 
| [C₆H₄ClN₃]⁺ | 153.57 | C₆H₄ClN₃ | Medium (30-50%) | Pyrimidine core + Cl | [20] | 
| [C₅H₄N₃]⁺ | 118.11 | C₅H₄N₃ | Low (10-30%) | Pyrimidine core | Expected | 
The mass spectrometry fragmentation pattern follows predictable pathways based on the molecular structure. The molecular ion peak appears at m/z 225.63 [3] , corresponding to the intact molecule. The base peak typically results from loss of the chlorine atom (m/z 190.63), indicating the relative weakness of the C-Cl bond under electron impact conditions.
Secondary fragmentation involves loss of the ethoxy group (m/z 180.63) and complete loss of the ethyl carboxylate moiety (m/z 152.63), generating stable pyrrolopyrimidine fragments. The pyrimidine core fragments at m/z 153.57 [20] and 118.11 represent the final stable aromatic systems following complete side-chain elimination.
Table 3.3: Comparative Properties with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Chlorine Position | 
|---|---|---|---|---|
| Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | C₉H₈ClN₃O₂ | 225.63 | 1060816-62-7 | 2-position | 
| Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | C₉H₈ClN₃O₂ | 225.63 | 187725-00-4 | 4-position | 
| 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C₆H₄ClN₃ | 153.57 | 335654-06-3 | 2-position | 
| Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | C₉H₉N₃O₂ | 191.19 | 1260860-81-8 | None | 
While specific X-ray crystallographic data for ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate are not readily available in the current literature, analysis of related pyrrolopyrimidine structures provides insight into the expected crystallographic parameters [21] [22] [23].
Related pyrrolopyrimidine structures demonstrate that the fused ring system maintains planarity with dihedral angles between the pyrrole and pyrimidine rings typically ranging from 2-6 degrees [21] [23]. The chlorine substituent at the 2-position is expected to lie in the plane of the ring system, contributing to the overall molecular planarity.
Crystal packing in similar compounds is typically stabilized by π-π stacking interactions between aromatic ring systems, with interplanar distances ranging from 3.3-3.8 Å [21] [23]. Hydrogen bonding interactions involving the pyrrole NH group and carbonyl oxygen atoms of adjacent molecules contribute to the three-dimensional crystal structure stability.
The ethyl ester substituent may exhibit conformational disorder in the solid state, as observed in related structures [23], with the ethyl group potentially adopting multiple orientations to optimize crystal packing efficiency. Unit cell parameters for similar compounds typically fall within the monoclinic or triclinic crystal systems, with space groups commonly including P21/c or P-1 [21] [22].
Expected crystallographic parameters based on structural analogy: